2-Hexyl-5-methylfuran
CAS No.: 5312-82-3
Cat. No.: VC20682603
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5312-82-3 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2-hexyl-5-methylfuran |
| Standard InChI | InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | JDZXFYUVTMSRIV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC=C(O1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Hexyl-5-methylfuran belongs to the class of substituted furans, featuring an oxygen-containing heterocyclic ring with alkyl substituents. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 166.26 g/mol | |
| Exact mass | 166.136 Da | |
| LogP | 3.71 | |
| Polar surface area | 13.14 Ų |
The compound’s IUPAC name, 2-hexyl-5-methylfuran, reflects its substitution pattern. Synonyms include 5-hexyl-2-methylfuran and 2-n-hexyl-5-methylfuran , often used interchangeably in chemical databases.
Spectroscopic and Chromatographic Data
While specific spectroscopic data (e.g., NMR, IR) for 2-hexyl-5-methylfuran were absent in the reviewed sources, analogous furans typically exhibit strong C-O-C stretching vibrations near 1,260 cm⁻¹ in IR and distinct proton environments in NMR . Gas chromatography-mass spectrometry (GC-MS) would likely show a molecular ion peak at m/z 166, consistent with its molecular weight .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-hexyl-5-methylfuran may involve:
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Friedel-Crafts alkylation of 5-methylfuran with hexyl halides, using Lewis acid catalysts like AlCl₃ .
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Cross-coupling reactions employing organometallic reagents to introduce the hexyl group.
A related compound, hexyl[(5-methylfuran-2-yl)methyl]amine (CAS 1042566-60-8), is synthesized via reductive amination or nucleophilic substitution, suggesting that similar strategies could adapt to 2-hexyl-5-methylfuran by omitting the amine moiety.
Scalability and Challenges
Industrial production faces challenges in controlling regioselectivity and minimizing side reactions such as over-alkylation. Continuous-flow reactors and heterogeneous catalysts might improve yield and purity, as seen in furan derivative syntheses .
Future Research Directions
Mechanistic Studies
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Catalysis: Optimizing catalysts for regioselective synthesis.
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Degradation Pathways: Environmental fate studies to assess ecological impact.
Application-Driven Research
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Flavor Chemistry: Dose-response studies to establish sensory thresholds.
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Material Science: Incorporation into polymers for enhanced thermal stability.
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